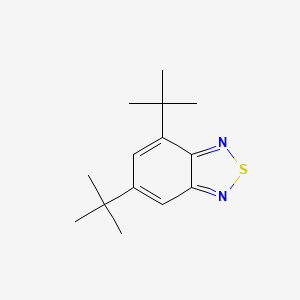
4,6-Di-tert-butyl-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Di-tert-butyl-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the benzene ring, and a thiadiazole ring fused to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole typically involves the reaction of 4,6-di-tert-butyl-2-aminophenol with sulfur and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4,6-di-tert-butyl-2-aminophenol
Reagents: Sulfur, oxidizing agent (e.g., hydrogen peroxide)
Conditions: The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, at elevated temperatures (around 80-100°C).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
4,6-Di-tert-butyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Halogenated or nitro-substituted derivatives
科学的研究の応用
4,6-Di-tert-butyl-2,1,3-benzothiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an additive in materials science, particularly in the stabilization of polymers and other materials.
作用機序
The mechanism of action of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,6-Di-tert-butyl-1,4-benzoquinone
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 4,4′-Di-tert-butyl-1,1′-biphenyl
Uniqueness
4,6-Di-tert-butyl-2,1,3-benzothiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
89209-07-4 |
|---|---|
分子式 |
C14H20N2S |
分子量 |
248.39 g/mol |
IUPAC名 |
4,6-ditert-butyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H20N2S/c1-13(2,3)9-7-10(14(4,5)6)12-11(8-9)15-17-16-12/h7-8H,1-6H3 |
InChIキー |
JMKDTUZFIOSAFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=NSN=C2C(=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)

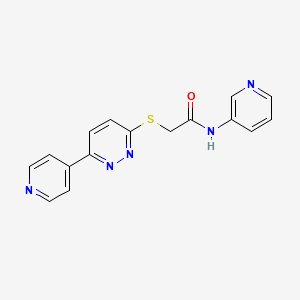

![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)


![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
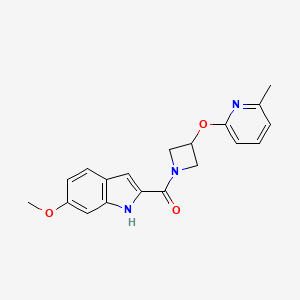
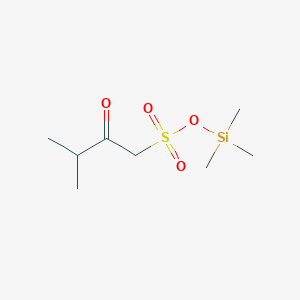
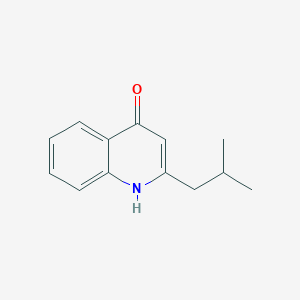
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)


